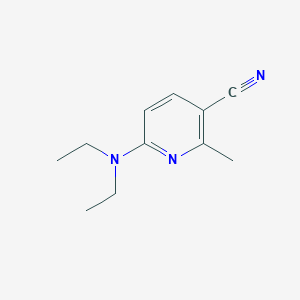
N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride typically involves the reaction of 2-chlorophenethylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, widely used in medicinal chemistry.
Pyrrolidin-2-one: A derivative with a lactam ring, known for its biological activities.
N-Phenylpyrrolidin-2-one: Another derivative with potential therapeutic applications.
Uniqueness
N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride is unique due to the presence of the 2-chlorophenethyl group, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C12H19Cl3N2 |
|---|---|
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
N-[2-(2-chlorophenyl)ethyl]pyrrolidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-5-2-1-4-10(11)7-9-15-12-6-3-8-14-12;;/h1-2,4-5,12,14-15H,3,6-9H2;2*1H |
InChI-Schlüssel |
UGSCRKOXHROLAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)NCCC2=CC=CC=C2Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


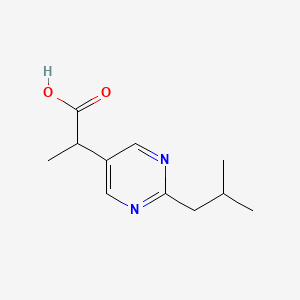
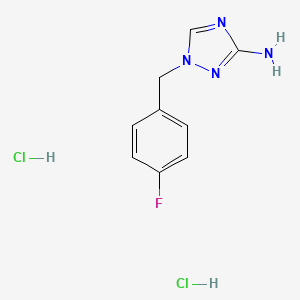
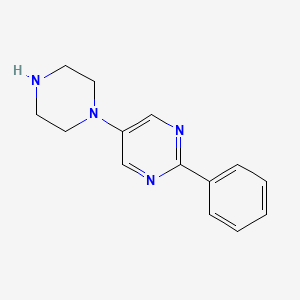
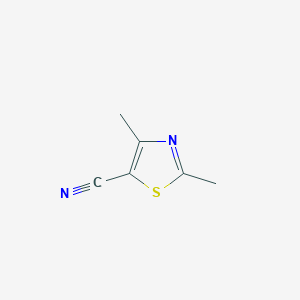
![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)


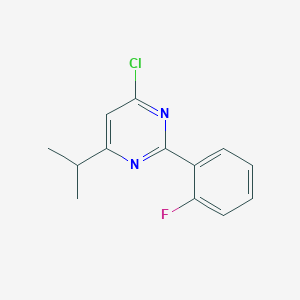
![3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11810085.png)

